
3H-Diazirine-3,3-dipropanoic acid
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Overview
Description
3H-Diazirine-3,3-dipropanoic acid (CAS: 16297-98-6) is a diazirine-based compound featuring two propanoic acid groups attached to the diazirine ring. Its structure is confirmed by NMR $ ^1\text{H-NMR} $ (270 MHz, CDCl$3$) δ 2.11 (t, J = 7.5 Hz, 4H), 1.72 (t, J = 7.5 Hz, 4H); $ ^{13}\text{C-NMR} $ (68 MHz, CDCl$3$) δ 176.2, 29.1, 28.9, 28.7 . The compound is synthesized via a base-mediated one-pot reaction, enabling efficient preparation for photoaffinity labeling applications .
Diazirines are photoreactive moieties that generate carbenes upon UV irradiation (300–360 nm), facilitating covalent crosslinking with proximal biomolecules. The dual carboxylic acid groups in this compound enhance water solubility and provide conjugation sites for coupling to amines or other biomolecules via standard carboxyl-activation chemistry (e.g., NHS esters) . This property makes it a versatile tool in studying protein-ligand interactions, metabolic pathways, and drug targeting .
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 3H-Diazirine-3,3-dipropanoic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography . The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Photolytic Carbene Generation
Upon UV irradiation (λ = 300–365 nm), the diazirine ring cleaves to release nitrogen gas and generate a reactive carbene species :
C7H10N2O4hν:C(CH2CO2H)2+N2
Key properties :
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Carbene state : Electron-withdrawing carboxylic acid groups stabilize the singlet carbene, enabling selective C–H/N–H/O–H insertion .
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Lifetime : <1 ms in aqueous media due to rapid quenching by water .
Applications :
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Photoaffinity labeling : Used in PAC-FragmentDEL for covalent capture of DNA-encoded libraries. The carbene forms irreversible bonds with proximal biomolecules (e.g., proteins) .
Carboxylic Acid Functionalization
The two propanoic acid groups enable conjugation via standard carboxylate chemistry:
Amidation with HATU/DIPEA
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Activate with HATU (10 eq), DIPEA (10 eq) in DMA at 5°C.
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React with amine nucleophiles (100 eq) in borate buffer (pH 9.4).
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Achieve >95% conversion within 1 hour.
Example : Coupling with DNA-conjugated amines for probe synthesis .
Ester Hydrolysis
Conditions : NaOH (100 eq, 1 M) at RT overnight .
Application : Regeneration of carboxylic acids from ester-protected precursors.
Stability and Handling
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Thermal stability : Stable at RT but decomposes above 80°C .
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Light sensitivity : Store in amber vials at −20°C to prevent premature carbene formation .
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pH sensitivity : Stable in acidic-to-neutral conditions (pH 2–7) .
Analytical Characterization Data
1H-NMR (CDCl₃) : δ 2.11 (t, J = 7.5 Hz, 4H), 1.72 (t, J = 7.5 Hz, 4H) .
13C-NMR (CDCl₃) : 176.2 (COOH), 29.1, 28.9, 28.7 (diazirine and CH₂) .
HRMS (ESI) : [M + Na]⁺ m/z 209.0538 (calc.), 209.0551 (obs.) .
This compound’s dual reactivity makes it valuable for photochemical crosslinking and bioconjugation, particularly in chemical biology and drug discovery .
Scientific Research Applications
3H-Diazirine-3,3-dipropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Diazirine-3,3-dipropanoic acid involves the activation of the diazirine ring under specific conditions, such as exposure to ultraviolet light . This activation leads to the formation of reactive intermediates that can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules . The pathways involved in these interactions depend on the specific application and conditions used .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3H-Diazirine-3,3-dipropanoic acid with structurally related diazirine derivatives:
Research Findings
- This compound has been used to label adenosine derivatives for studying nucleotide-protein interactions, demonstrating superior water solubility compared to methylated analogs .
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid has been applied in lipid bilayer studies, where its hydrophobicity improves membrane integration .
- Alkyne-Diazirine-COOH enables sequential labeling via click chemistry and photo-crosslinking, a feature absent in the dipropanoic acid variant .
Biological Activity
3H-Diazirine-3,3-dipropanoic acid (C7H10N2O4) is a diazirine derivative known for its unique properties and applications in biological research. This compound is particularly significant in the field of photoaffinity labeling, where it serves as a photoreactive probe to study molecular interactions. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications supported by case studies and research findings.
The molecular structure of this compound is characterized by the presence of a diazirine ring, which is known for its reactivity under UV light. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H10N2O4 |
Molecular Weight | 174.17 g/mol |
Structural Formula | Structure |
SMILES | C(CC1(N=N1)CCC(=O)O)C(=O)O |
InChI | InChI=1S/C7H10N2O4/c10-5(11) |
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins upon exposure to UV light. This property allows researchers to label specific biomolecules in complex mixtures, facilitating the study of protein interactions and localization within cells.
Photoaffinity Labeling
When exposed to UV light (typically around 365 nm), the diazirine moiety undergoes a rearrangement to generate a highly reactive carbene species. This carbene can then react with nearby nucleophiles (e.g., amino acids in proteins), effectively tagging them for subsequent analysis. This technique has been widely used to identify and characterize protein-protein interactions, receptor-ligand binding, and enzyme-substrate relationships.
Applications in Research
This compound has been utilized in various studies across multiple fields:
- Protein Interaction Studies : The compound has been employed to map protein interactions in living cells. For instance, a study demonstrated its use in identifying binding partners of a specific receptor in neuronal tissues .
- Drug Development : Its reactivity has made it a valuable tool in drug discovery processes, particularly for identifying target proteins for new therapeutic agents .
- Cellular Localization : Researchers have used this compound to visualize the localization of proteins within cellular compartments through fluorescence microscopy following photoaffinity labeling .
Case Studies
Several notable case studies highlight the effectiveness of this compound:
- Case Study 1 : A research team utilized this compound to investigate the binding dynamics of a cancer-related protein. The results indicated that specific modifications to the protein structure significantly altered its interaction with potential drug candidates .
- Case Study 2 : In another study focused on metabolic pathways, researchers labeled enzymes involved in lipid metabolism using this compound. The findings provided insights into enzyme activity regulation under different physiological conditions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3H-Diazirine-3,3-dipropanoic acid, and how are its structural properties verified?
The compound can be synthesized via a base-mediated one-pot reaction, producing a pale yellow solid. Structural verification relies on nuclear magnetic resonance (NMR) spectroscopy. For example, 1H-NMR (270 MHz, CDCl3) shows peaks at δ 2.11 (t, J = 7.5 Hz, 4H) and 1.72 (t, J = 7.5 Hz, 4H), while 13C-NMR confirms carbonyl and alkyl carbons at δ 176.2, 29.1, 28.9, and 28.6. High-resolution mass spectrometry (HRMS) further validates the molecular ion [M + Na]+ at m/z 209.0538 .
Q. What are the optimal storage conditions and solubility profiles for this compound?
Store at -20°C in a dry, dark environment to prevent degradation. The compound is soluble in water and most organic solvents (e.g., ethanol, DMSO), making it suitable for aqueous and organic reaction systems. Avoid repeated freeze-thaw cycles to maintain stability .
Q. How can researchers assess the purity of this compound?
Purity (>95%) is typically confirmed via HPLC, NMR, or mass spectrometry. Batch-specific certificates of analysis (CoA) from suppliers provide detailed chromatographic and spectroscopic data. For in-lab verification, compare experimental NMR spectra with published reference data .
Advanced Research Questions
Q. How do photoactivation parameters (e.g., wavelength, duration) influence crosslinking efficiency in protein interaction studies?
The diazirine group undergoes UV-induced carbene formation (optimal activation at ~300–365 nm). Crosslinking efficiency depends on irradiation time (typically 5–15 minutes) and proximity to target molecules. Control experiments with dark conditions are critical to distinguish specific binding from non-specific interactions .
Q. What experimental strategies mitigate contradictions in NMR data interpretation for this compound?
Discrepancies in NMR peaks (e.g., splitting or shifting) may arise from solvent polarity or impurities. Use deuterated solvents (e.g., CDCl3) for consistency, and compare results with synthetic standards. If anomalies persist, employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .
Q. How can researchers optimize reaction conditions for coupling this compound to biomolecules (e.g., peptides, antibodies)?
Utilize carbodiimide-based coupling agents (e.g., EDC/NHS) to activate the carboxylic acid groups for amide bond formation. Monitor pH (4.5–6.0) to maximize activation efficiency. Post-reaction, purify conjugates via size-exclusion chromatography to remove unreacted reagents .
Q. What safety precautions are essential when handling this compound, given its hazardous classification?
The compound is flammable (H228) and causes skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid open flames. Dispose of waste via certified hazardous waste protocols. Emergency measures include rinsing affected areas with water and seeking medical attention for persistent symptoms .
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 186.17 g/mol | |
Melting Point | 121–123°C | |
Solubility | Water, DMSO, ethanol, chloroform | |
Photoactivation λ | 300–365 nm |
Table 2. Crosslinking Optimization Parameters
Parameter | Optimal Range | Notes |
---|---|---|
UV Irradiation Time | 5–15 minutes | Prolonged exposure causes degradation |
Coupling pH | 4.5–6.0 | EDC/NHS activation efficiency |
Storage Temperature | -20°C | Prevents carbene pre-activation |
Properties
CAS No. |
16297-98-6 |
---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c10-5(11)1-3-7(8-9-7)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13) |
InChI Key |
LKAGNZVMUBAGEA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1(N=N1)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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